3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is a chemical compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of an ethylthio group, a furyl group, and a triazole ring. Triazole derivatives are known for their diverse biological activities and are widely used in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-furylhydrazine with ethyl isothiocyanate to form an intermediate, which is then cyclized to produce the desired triazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The furyl group can be reduced to form tetrahydrofuran derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Tetrahydrofuran derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ethylthio and furyl groups may also contribute to the compound’s overall activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
- 3-(methylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine
- 3-(ethylthio)-5-(2-thienyl)-4H-1,2,4-triazol-4-amine
- 3-(ethylthio)-5-(2-pyridyl)-4H-1,2,4-triazol-4-amine
Uniqueness
3-(ethylthio)-5-(2-furyl)-4H-1,2,4-triazol-4-amine is unique due to the presence of both the ethylthio and furyl groups, which can impart distinct chemical and biological properties. The combination of these functional groups with the triazole ring can result in enhanced activity and selectivity compared to similar compounds.
Properties
IUPAC Name |
3-ethylsulfanyl-5-(furan-2-yl)-1,2,4-triazol-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-2-14-8-11-10-7(12(8)9)6-4-3-5-13-6/h3-5H,2,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXAOMLQYZYYRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1N)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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